molecular formula C18H22N4O3 B2397774 4-tert-butyl-N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-oxopyrrolidine-3-carboxamide CAS No. 2097916-64-6

4-tert-butyl-N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2397774
CAS No.: 2097916-64-6
M. Wt: 342.399
InChI Key: DGGVKPAKPUQKIR-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidine ring, a phenyl group, a tert-butyl group, and a pyrazolyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidines or pyrazoles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure but with different substituents.

  • Methyl 2-(4-(tert-butyl)phenyl)acetate: Contains a tert-butyl group but lacks the pyrazolyl and pyrrolidine components.

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-18(2,3)12-10-19-16(24)15(12)17(25)20-13-9-14(23)22(21-13)11-7-5-4-6-8-11/h4-9,12,15,21H,10H2,1-3H3,(H,19,24)(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZMAVJLGXBLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC(=O)N(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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